![molecular formula C11H14N2 B165854 N,N,3-trimethyl-1H-indol-6-amine CAS No. 130508-61-1](/img/structure/B165854.png)
N,N,3-trimethyl-1H-indol-6-amine
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Description
N,N,3-trimethyl-1H-indol-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N,N,3-trimethyl-1H-indol-6-amine can be synthesized through various methods, including nucleophilic substitutions and microflow technologies. The compound features an indole structure, which is recognized for its versatility in forming derivatives that exhibit a range of biological activities. The synthesis often involves the use of electrophiles and nucleophiles to create substituted indoles with enhanced properties.
Synthesis Techniques
- Nucleophilic Substitution : This method utilizes the reactivity of the indole ring to introduce various substituents at the 3-position, allowing for the creation of diverse derivatives with tailored biological activities .
- Microflow Technology : This innovative approach enables precise control over reaction conditions, improving yields and reducing side reactions during the synthesis of indole derivatives .
Anticancer Properties
Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. For instance, compounds derived from indole structures have demonstrated significant antiproliferative activities against various cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. One study reported a derivative with an IC50 value as low as 0.34 μM against MCF-7 cells, indicating strong potential as a chemotherapeutic agent .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties, particularly against multidrug-resistant Gram-negative bacteria. Indole derivatives have shown promising activity against strains like Escherichia coli and Acinetobacter baumannii, making them candidates for developing new antibiotics . The structure–activity relationship (SAR) studies indicate that modifications to the indole ring can significantly enhance antibacterial efficacy.
Applications in Drug Development
This compound serves as a scaffold for designing new drugs targeting various diseases:
- Cancer Therapeutics : The ability of certain derivatives to induce apoptosis in cancer cells positions them as potential leads in anticancer drug development.
- Antibiotics : With rising antibiotic resistance, indole-based compounds are being explored as alternatives to traditional antibiotics due to their unique mechanisms of action against bacterial topoisomerases .
Case Study 1: Antiproliferative Activity
A study evaluated several indole derivatives for their antiproliferative effects on cancer cell lines. Among them, a specific derivative of this compound exhibited remarkable potency with an IC50 value indicating effective inhibition of cell growth through apoptosis induction .
Case Study 2: Antibacterial Efficacy
Research on fused indolyl-containing compounds demonstrated that modifications to the this compound structure could yield potent inhibitors against resistant bacterial strains. These findings underscore the importance of structural variation in enhancing antibacterial activity .
Summary Table of Applications
Properties
CAS No. |
130508-61-1 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3 |
InChI Key |
NHUCTPNQGQFINS-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
Synonyms |
1H-Indol-6-amine,N,N,3-trimethyl-(9CI) |
Origin of Product |
United States |
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